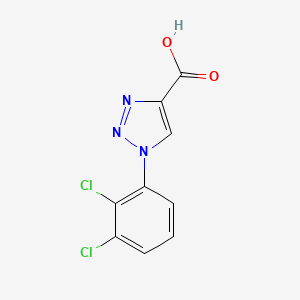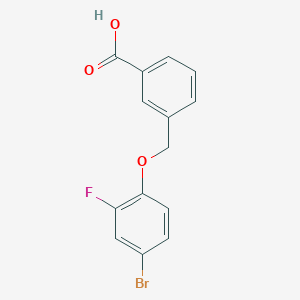![molecular formula C16H11ClO2S2 B1462302 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid CAS No. 1096972-22-3](/img/structure/B1462302.png)
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid
Overview
Description
“3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C16H11ClO2S2 . It has a molecular weight of 334.84 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H11ClO2S2/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19) . This indicates the presence of a benzothiophene ring, a chlorophenyl group, and a carboxylic acid group in the molecule. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point and other physical properties are not specified in the available resources.Scientific Research Applications
Photoredox-Catalyzed Synthesis
A photoredox-catalyzed cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides has been developed. This method facilitates the synthesis of benzothiophenes, including compounds structurally related to 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid, under ambient temperature, yielding moderate to good results (Jianxiang Yan et al., 2018).
Facile and General Synthetic Route
A facile and broadly applicable method for synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been reported. This technique involves the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes, indicating a potential pathway for the synthesis or functionalization of compounds like this compound (J. Sheng et al., 2014).
Chemoselective Synthesis
A chemoselective synthesis method has been developed for 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent. This study provides insights into the manipulation and structural modification of benzothiophene derivatives (S. Jayaraman et al., 2010).
Antimicrobial Activity of Derivatives
Research on 3-chloro-1-benzothiophene-2-carbonylchloride has led to the synthesis of derivatives with potential antimicrobial properties. This suggests that structurally related compounds, such as this compound, could be explored for their biological activities and potential applications in developing new antimicrobial agents (G. Naganagowda et al., 2011).
High Refractive Index Polyimides
Research on thiophenyl-substituted benzidines, including compounds with structural similarities to this compound, has led to the synthesis of transparent polyimides with high refractive indices. These materials demonstrate significant potential for applications requiring materials with high optical performance and good thermomechanical stability (P. Tapaswi et al., 2015).
Properties
IUPAC Name |
3-[(2-chlorophenyl)sulfanylmethyl]-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2S2/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGGZWILAXKNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CSC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)

![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)







![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)


